molecular formula C24H21N3O5S B5380441 methyl (3-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate

methyl (3-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate

Cat. No. B5380441
M. Wt: 463.5 g/mol
InChI Key: XJVHKYOBSACAMW-XDHOZWIPSA-N
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Description

The compound of interest is related to a class of heterocyclic compounds that have been studied for their synthesis, crystal structure, and potential biological activities. These compounds often contain complex structures, including pyrimidine and indole rings, and are synthesized through various chemical reactions.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, including condensation and cyclization processes. For example, the synthesis of related compounds has been reported through reactions involving key starting materials and reagents under specific conditions to achieve the desired heterocyclic structures (Mao et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds can be elucidated using various spectroscopic techniques, including NMR, IR, and MS, alongside X-ray crystallography. This allows for the detailed understanding of their three-dimensional configuration and intermolecular interactions within the crystal lattice (Mao et al., 2015).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the compound “methyl (3-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate” could be a subject of future research in the field of medicinal chemistry.

properties

IUPAC Name

methyl 2-[3-[(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-3-32-17-10-8-16(9-11-17)27-23(30)19(22(29)25-24(27)33)12-15-13-26(14-21(28)31-2)20-7-5-4-6-18(15)20/h4-13H,3,14H2,1-2H3,(H,25,29,33)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVHKYOBSACAMW-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)OC)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)OC)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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